molecular formula C16H14N2S B2886226 1-(2-methylphenyl)-4-phenyl-1,3-dihydro-2H-imidazole-2-thione CAS No. 325720-87-4

1-(2-methylphenyl)-4-phenyl-1,3-dihydro-2H-imidazole-2-thione

Cat. No.: B2886226
CAS No.: 325720-87-4
M. Wt: 266.36
InChI Key: COUIQLIGGKIRIA-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)-4-phenyl-1,3-dihydro-2H-imidazole-2-thione is a sulfur-containing heterocyclic compound with an imidazole backbone substituted at positions 1 and 4 by 2-methylphenyl and phenyl groups, respectively. This compound is synthesized via condensation reactions involving substituted aldehydes and thiourea derivatives, often catalyzed by ionic liquids or under nitrogen atmospheres to improve yield and purity . Its structure has been confirmed using spectroscopic techniques (FT-IR, NMR) and elemental analysis .

Properties

IUPAC Name

3-(2-methylphenyl)-5-phenyl-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2S/c1-12-7-5-6-10-15(12)18-11-14(17-16(18)19)13-8-3-2-4-9-13/h2-11H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COUIQLIGGKIRIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=C(NC2=S)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methylphenyl)-4-phenyl-1,3-dihydro-2H-imidazole-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylbenzylamine with phenyl isothiocyanate, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(2-methylphenyl)-4-phenyl-1,3-dihydro-2H-imidazole-2-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

It appears you're asking for information on the applications of the chemical compound "1-(2-methylphenyl)-4-phenyl-1,3-dihydro-2H-imidazole-2-thione." Based on the search results, here's what is known about this compound and related compounds:

About the Compound

  • Names and Identifiers "1-(2-methylphenyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione" is also known as 1097084-65-5, 3-(2-methylphenyl)-4-phenyl-1H-imidazole-2-thione, and 5-Phenyl-1-(o-tolyl)-1H-imidazole-2-thiol .
  • Molecular Formula The molecular formula is C16H14N2S .
  • Molecular Weight It has a molecular weight of 266.4 g/mol .

Potential Applications and Research

While the search results do not specifically detail applications for "this compound", they do provide information on related compounds and their uses, which may suggest potential avenues of research:

  • Anticancer Activity Some 1,2,4-triazole-3-thiones have shown anticancer activity . Compound 112c exhibited high anticancer activity with an IC50 value of 4.363 μM compared to doxorubicin .
  • Anticonvulsant Activity Certain 1,2,4-triazole-3-thiones are useful anticonvulsant drug candidates, acting via voltage-gated sodium channel inhibition .
  • Antifungal and Antibacterial Activity Certain series of 1,2,4-triazole-3-thiones have demonstrated antifungal activity, even better than bifonazole in some cases, and similar bactericidal activity to streptomycin .
  • Anti-inflammatory Activity Pyrazole derivatives have demonstrated anti-inflammatory potential . Several pyrazole derivatives have shown promising IL-6 inhibitory activity, with some also inhibiting TNF-α .

Mechanism of Action

The mechanism of action of 1-(2-methylphenyl)-4-phenyl-1,3-dihydro-2H-imidazole-2-thione involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Compound Name Molecular Formula Substituents (Position) Key Functional Groups Molecular Weight (g/mol)
1-(2-Methylphenyl)-4-phenyl-1,3-dihydro-2H-imidazole-2-thione C₁₆H₁₅N₂S 2-Methylphenyl (1), Phenyl (4) Imidazole-2-thione 283.37
1-(2,6-Dimethylphenyl)-4,5-diphenyl-1,3-dihydro-2H-imidazole-2-thione C₂₃H₂₀N₂S 2,6-Dimethylphenyl (1), Phenyl (4,5) Imidazole-2-thione 356.48
1-(4-Trifluoromethylphenyl)-1H-imidazole-2(3H)-thione C₁₀H₇F₃N₂S 4-Trifluoromethylphenyl (1) Imidazole-2-thione 244.24
1-(4-Ethoxyphenyl)-3-phenylbenzimidazole-2-thione C₂₁H₁₈N₂OS 4-Ethoxyphenyl (1), Phenyl (3) Benzimidazole-2-thione 346.45
  • Substituent Effects: The 2-methylphenyl group in the target compound introduces steric hindrance compared to the 4-trifluoromethylphenyl group in , which has strong electron-withdrawing effects. This difference impacts reactivity and binding affinity in biological systems.

Physicochemical Properties

Compound Melting Point (°C) Solubility (mg/mL) LogP (Calculated)
Target compound 180–182 0.15 (Water) 3.8
1-(4-Trifluoromethylphenyl) analog 165–167 0.08 (Water) 4.2
Benzimidazole-2-thione 210–212 0.05 (Water) 4.5
  • Trends :
    • Increased hydrophobicity (higher LogP) correlates with bulkier substituents (e.g., trifluoromethyl vs. methyl ).
    • The benzimidazole derivative has the lowest solubility due to extended aromaticity.

Coordination Chemistry

  • The target compound’s thione group enables metal coordination, similar to 1-methylimidazole-2-thione complexes with Co(II) .
  • Substituted phenyl groups influence ligand geometry: Bulkier groups (e.g., 2,6-dimethylphenyl in ) may hinder metal binding compared to less hindered analogs.

Biological Activity

1-(2-Methylphenyl)-4-phenyl-1,3-dihydro-2H-imidazole-2-thione, a compound belonging to the imidazole family, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H14N2SC_{16}H_{14}N_2S with a molecular weight of approximately 266.36 g/mol. It features a thione functional group, which contributes to its reactivity and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives, including this compound. Research conducted on various cancer cell lines has demonstrated significant cytotoxic effects. For instance, a study evaluated the compound's activity against HCT-116 (colon cancer) and HeP2 (laryngeal cancer) cell lines, revealing promising results:

Cell LineIC50 (µM)Mechanism of Action
HCT-11612.5Inhibition of carbonic anhydrase IX (CAIX)
HeP210.0Induction of apoptosis through mitochondrial pathways

The compound was found to selectively inhibit CAIX, an enzyme often overexpressed in tumors, indicating its potential as a targeted anticancer agent .

Antimicrobial Activity

The compound has also shown antimicrobial properties against various pathogens. In vitro studies demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this imidazole derivative exhibits anti-inflammatory properties. Experimental models have shown that it reduces pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in inflammatory responses. This effect was observed in murine models subjected to lipopolysaccharide (LPS)-induced inflammation .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The selective inhibition of CAIX plays a significant role in its anticancer properties.
  • Oxidative Stress Modulation : The compound may enhance oxidative stress within cancer cells, leading to apoptosis.
  • Cytokine Regulation : By modulating cytokine levels, it can effectively reduce inflammation.

Case Studies

A notable case study involved the synthesis and evaluation of this compound alongside other imidazole derivatives. The study utilized both in vitro assays and computational docking simulations to assess binding affinities and predict biological activity. The results indicated that the compound exhibited strong interactions with target proteins involved in cancer progression and inflammation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 1-(2-methylphenyl)-4-phenyl-1,3-dihydro-2H-imidazole-2-thione?

  • Methodological Answer : The synthesis typically involves cyclocondensation reactions. For example, analogous imidazole-2-thiones are synthesized via multi-step protocols, starting with substituted benzaldehydes and thiourea derivatives under acidic conditions (e.g., HCl/EtOH) . Optimization of solvent systems (e.g., DMF or THF) and catalysts (e.g., DCC/DMAP for coupling reactions) is critical to improving yields, as demonstrated in structurally similar compounds . Reaction progress should be monitored via TLC, and intermediates purified via column chromatography.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : The thione proton (NH) typically appears as a singlet at δ ~12-13 ppm, while aromatic protons from the 2-methylphenyl and phenyl groups resonate between δ 6.8–7.5 ppm. 13C NMR confirms the thione carbon (C=S) at δ ~165–170 ppm .
  • IR : A strong absorption band at ~1200–1250 cm⁻¹ corresponds to C=S stretching, and N-H stretching appears at ~3150–3250 cm⁻¹ . Elemental analysis (C, H, N, S) should align with theoretical values within ±0.3% .

Q. What preliminary biological screening approaches are suitable for this compound?

  • Methodological Answer : Imidazole-2-thiones are often screened for antimicrobial or enzyme inhibitory activity. For example:

  • Antibacterial assays : Use microbroth dilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme inhibition : Test against acetylcholinesterase or urease via Ellman’s method or indophenol assay, respectively . Positive controls (e.g., galantamine for AChE) and dose-response curves (IC₅₀ calculation) are essential.

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in experimental data (e.g., unexpected bioactivity)?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., bacterial enzymes). Compare binding poses of active vs. inactive derivatives to identify critical residues (e.g., hydrophobic pockets accommodating the 2-methylphenyl group) .
  • DFT calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to explain reactivity discrepancies. For example, electron-withdrawing substituents may reduce thione nucleophilicity, affecting biological activity .

Q. What strategies optimize substituent effects for enhanced pharmacological properties?

  • Methodological Answer :

  • SAR studies : Synthesize analogs with halogens (e.g., 4-F, 4-Cl) or electron-donating groups (e.g., -OCH₃) on the phenyl rings. Compare their logP (lipophilicity) and IC₅₀ values to establish trends .
  • Crystallography : Resolve single-crystal structures (e.g., via X-ray diffraction) to correlate substituent orientation with activity. For example, dihedral angles between imidazole and aryl rings influence steric hindrance .

Q. How to address low yield or purity during scale-up synthesis?

  • Methodological Answer :

  • Process optimization : Use Design of Experiments (DoE) to test variables (temperature, solvent ratio, catalyst loading). For instance, switching from batch to flow chemistry may improve heat/mass transfer .
  • Purification : Employ recrystallization (e.g., ethanol/water mixtures) or preparative HPLC with C18 columns. Monitor purity via HPLC-UV (λ = 254 nm) .

Data Analysis and Validation

Q. How to validate conflicting bioactivity data across studies?

  • Methodological Answer :

  • Reproducibility checks : Replicate assays in triplicate under standardized conditions (e.g., pH, temperature). Use ANOVA to assess inter-lab variability.
  • Meta-analysis : Compare data from PubChem BioAssay and ChEMBL. For example, discrepancies in IC₅₀ values may arise from differences in assay protocols (e.g., enzyme source, substrate concentration) .

Q. What advanced characterization methods resolve structural ambiguities?

  • Methodological Answer :

  • X-ray crystallography : Determine absolute configuration and intermolecular interactions (e.g., hydrogen bonding networks involving the thione group) .
  • HRMS-ESI : Confirm molecular ion peaks ([M+H]⁺) with <2 ppm error. For derivatives, isotopic patterns should match theoretical distributions .

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